1-(4-METHOXY-3-NITROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE
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Overview
Description
1-(4-METHOXY-3-NITROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzodiazole family, which is characterized by a fused benzene and diazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXY-3-NITROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method starts with the nitration of 4-methoxybenzoic acid to introduce the nitro group. This is followed by the formation of the benzoyl chloride derivative through reaction with thionyl chloride. The benzoyl chloride is then reacted with 5,6-dimethyl-1H-1,3-benzodiazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXY-3-NITROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzodiazole ring and the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
1-(4-METHOXY-3-NITROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-METHOXY-3-NITROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The benzodiazole ring system may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXY-3-NITROBENZOYL)AZEPANE: Similar structure but with an azepane ring instead of a benzodiazole ring.
1-(4-METHOXY-3-NITROBENZOYL)PYRROLIDINE: Contains a pyrrolidine ring, differing in ring size and nitrogen positioning.
1-(4-METHOXY-3-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE: Features a tetrahydroquinoline ring, offering different electronic and steric properties.
Uniqueness
1-(4-METHOXY-3-NITROBENZOYL)-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(4-methoxy-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-6-13-14(7-11(10)2)19(9-18-13)17(21)12-4-5-16(24-3)15(8-12)20(22)23/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCSAAFJTSZJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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